molecular formula C10H8FN2NaO2 B2899040 Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-57-0

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2899040
CAS No.: 2197054-57-0
M. Wt: 230.174
InChI Key: WKINIHVEMUOTMT-UHFFFAOYSA-M
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Description

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a synthetic organic compound belonging to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid
  • 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxamide
  • 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxaldehyde

Uniqueness

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to its specific sodium salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical and biological applications where these properties are advantageous.

Biological Activity

Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in various fields such as antimicrobial and anticancer research.

  • Molecular Formula : C₁₀H₈FN₂NaO₂
  • Molecular Weight : 230.17 g/mol
  • CAS Number : 2197054-57-0

The structure of this compound features a benzimidazole core that is often associated with various biological activities, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the cyclization of precursor compounds. A common method includes the reaction of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with ethyl iodide in the presence of sodium hydride within an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method not only yields the desired compound but also facilitates the formation of various substituted benzoimidazole derivatives, which may exhibit enhanced biological properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound has been shown to inhibit certain enzymes, leading to a cascade of biochemical events that manifest as antimicrobial or anticancer effects. Understanding these interactions is crucial for developing optimized therapeutic agents .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various benzimidazole derivatives, it was found that certain structural modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for effective compounds were reported as low as 4 μg/mL against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate significant potency, suggesting its potential as a lead compound for further development .

Study on Antiviral Activity

A recent study focused on the antiviral potential of benzimidazole derivatives, including this compound, against neurotropic alphaviruses. The results indicated that modifications to the benzimidazole structure could enhance antiviral activity significantly, with some compounds achieving over tenfold improvements in potency compared to existing antiviral agents .

In Vivo Efficacy

Further investigations into the pharmacokinetics and bioavailability of this compound revealed favorable profiles in animal models. The compound demonstrated effective tissue distribution and retention in the brain, which is crucial for treating central nervous system infections .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus4 μg/mL
AnticancerMDA-MB-231IC50 < 10 μM
AntiviralNeurotropic alphavirusesPotency improved >10-fold

Properties

IUPAC Name

sodium;1-ethyl-4-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2.Na/c1-2-13-7-5-3-4-6(11)8(7)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINIHVEMUOTMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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